molecular formula C11H11ClN2O3 B2516104 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312310-61-5

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No. B2516104
CAS RN: 312310-61-5
M. Wt: 254.67
InChI Key: CLZYAKOJMOCPJY-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (5-CPDMF) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the pyrazole family of compounds and is used as a model compound for studying the biological effects of pyrazole derivatives. 5-CPDMF has been studied for its potential applications in drug design, as well as its biochemical and physiological effects.

Scientific Research Applications

Therapeutic Potential

The compound is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The compound could potentially be used in the synthesis of these indole derivatives.

Chain Transfer Agent in Polymerization

The compound can act as a chain transfer agent (CTA) in free radical polymerization . CTAs can control chain growth, producing polymers with well-defined molecular weights, and low polydispersities .

Antileishmanial and Antimalarial Evaluation

The compound could potentially be used in the synthesis of hydrazine-coupled pyrazole derivatives . These derivatives have been evaluated for their antileishmanial and antimalarial potential .

Synthesis of Ligand-Cu Complexes

The compound could potentially be used in the synthesis of new ligand-Cu complexes . These complexes have shown excellent catalytic activities, specifically in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone .

properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZYAKOJMOCPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

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